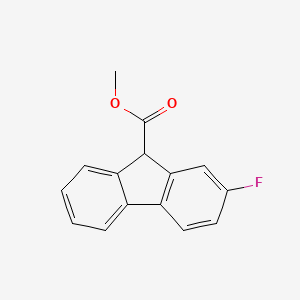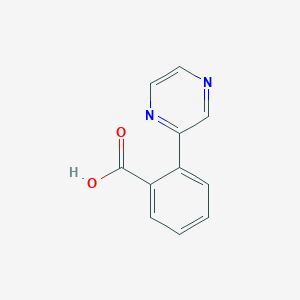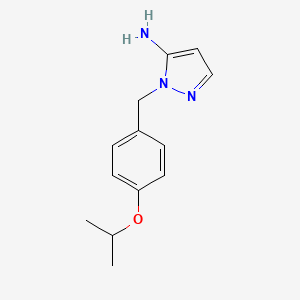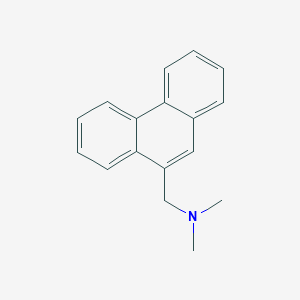![molecular formula C17H16N2O2 B13940214 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to a phenylpentanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the use of a palladium-catalyzed direct C–H bond functionalization to build the tricyclic scaffold . This method allows for subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous oleamide and anandamide
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one involves the inhibition of FAAH . FAAH is a serine hydrolase responsible for the transformation of anandamide to arachidonic acid. By inhibiting FAAH, the compound prevents the degradation of anandamide and oleamide, leading to increased levels of these bioactive lipids. This inhibition occurs through the binding of the compound to the active site of FAAH, blocking its enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one: This compound is structurally similar but has a hexane chain instead of a pentane chain.
1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine hydrochloride: This compound features a pyrrolidine ring instead of a phenylpentanone moiety.
Uniqueness
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is unique due to its specific combination of an oxazole ring fused to a pyridine ring and connected to a phenylpentanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H16N2O2 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one |
InChI |
InChI=1S/C17H16N2O2/c20-14(10-5-4-9-13-7-2-1-3-8-13)17-19-16-15(21-17)11-6-12-18-16/h1-3,6-8,11-12H,4-5,9-10H2 |
Clave InChI |
JUEXPZSBWJEDSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCC(=O)C2=NC3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



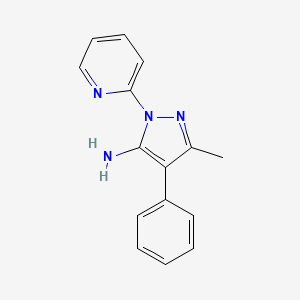
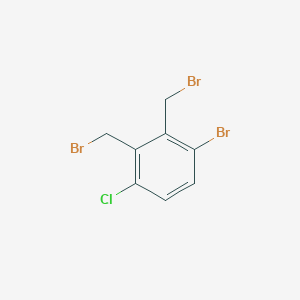
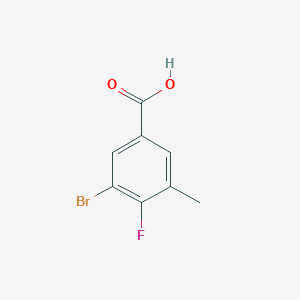
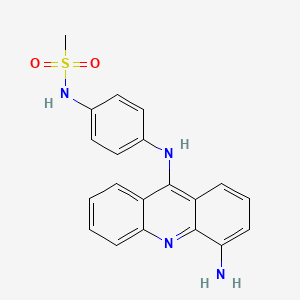

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
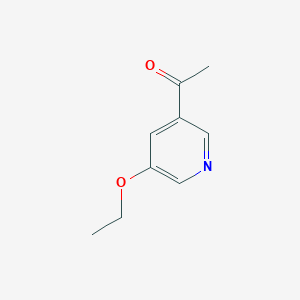
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)

